molecular formula C6H4BrF3N2O2 B2654822 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006471-09-5

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2654822
CAS No.: 1006471-09-5
M. Wt: 273.009
InChI Key: PFIKFQQILFWVAC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoroethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the trifluoroethyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.

    Coupling reactions: The trifluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bromine, N-bromosuccinimide, trifluoroethylating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group enhances its solubility and facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxylic acid group, which affects its solubility and reactivity.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid:

    4-Bromo-1H-pyrazole-3-carboxylic acid: Lacks the trifluoroethyl group, which impacts its stability and biological activity.

The presence of the bromine, trifluoroethyl, and carboxylic acid groups in this compound makes it unique and valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKFQQILFWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006471-09-5
Record name 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
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